molecular formula C23H34N2O7 B608142 伊斯塔洛昔米草酸盐 CAS No. 203737-94-4

伊斯塔洛昔米草酸盐

货号: B608142
CAS 编号: 203737-94-4
分子量: 450.53
InChI 键: GJLPXHFMMRXIHT-ROJIRLEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Istaroxime oxalate is an investigational drug primarily developed for the treatment of acute decompensated heart failure. It is a derivative of androstenedione and exhibits both inotropic and lusitropic properties, making it unique among heart failure treatments . The compound works by enhancing cardiac contractility and relaxation, which are crucial for effective heart function.

科学研究应用

Istaroxime oxalate has a wide range of scientific research applications:

生化分析

Biochemical Properties

Istaroxime oxalate mediates its action through inhibition of sodium/potassium adenosine triphosphatase (Na+/K+ ATPase) and stimulation of the sarcoplasmic reticulum calcium ATPase isoform 2 (SERCA-2), thereby improving contractility and diastolic relaxation . It interacts with these enzymes and alters their activities, leading to changes in intracellular calcium levels .

Cellular Effects

Istaroxime oxalate has been shown to have an antiproliferative effect on A549, MCF7, and PC3 cell lines . It influences cell function by altering calcium handling, which in turn affects cell contraction and the heart’s relaxation phase . It also potentially improves diastolic function without causing a significant change in heart rate, blood pressure, ischemic or arrhythmic events .

Molecular Mechanism

The mechanism of action of Istaroxime oxalate involves the inhibition of Na+/K+ ATPase, which increases intracellular sodium levels. This reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry . Additionally, Istaroxime oxalate increases intracellular calcium by improving the efficacy by which intracellular calcium triggers sarcoplasmic reticulum calcium release .

Temporal Effects in Laboratory Settings

While specific temporal effects of Istaroxime oxalate in laboratory settings are not extensively documented, it has been noted that Istaroxime oxalate can reach a significant inotropic effect without leading to calcium/calmodulin-dependent kinase II–dependent cardiomyocyte death .

Dosage Effects in Animal Models

In animal models, Istaroxime oxalate has been shown to increase left ventricular contractility and the maximum relaxation velocity at a dose of 3.3 mg/kg .

Metabolic Pathways

Its mechanism of action suggests it plays a role in the regulation of intracellular calcium levels, which is a critical aspect of cellular metabolism .

Transport and Distribution

Given its effects on intracellular calcium levels, it likely interacts with calcium transporters and channels .

Subcellular Localization

Given its mechanism of action, it likely interacts with the sarcoplasmic reticulum, where the SERCA-2 enzyme is located .

准备方法

The synthesis of istaroxime oxalate involves several steps, starting from androstenedione. The key steps include the formation of an oxime derivative and subsequent reactions to introduce the aminoethoxy group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations. Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as crystallization and chromatography for purification .

化学反应分析

Istaroxime oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify the oxime group, affecting the compound’s stability and reactivity.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific groups on the molecule. The major products formed from these reactions depend on the specific conditions and reagents used.

作用机制

Istaroxime oxalate exerts its effects through a dual mechanism:

相似化合物的比较

Istaroxime oxalate is compared with other inotropic agents such as:

生物活性

Istaroxime oxalate is a novel compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of acute heart failure (AHF). This article explores the biological activity of istaroxime oxalate, focusing on its mechanisms of action, efficacy in clinical studies, and potential side effects.

Istaroxime functions primarily through two mechanisms:

  • Inhibition of Na+/K+-ATPase : This inhibition leads to an increase in intracellular sodium levels, which subsequently enhances calcium influx through the sodium-calcium exchanger (NCX). The increased intracellular calcium concentration improves myocardial contractility during systole.
  • Activation of SERCA2a : Istaroxime stimulates the sarcoplasmic reticulum calcium ATPase (SERCA2a), promoting calcium reuptake into the sarcoplasmic reticulum. This action not only enhances contractility but also facilitates myocardial relaxation during diastole, thereby improving overall cardiac function without significantly increasing heart rate or inducing arrhythmias .

Efficacy in Clinical Trials

Recent studies have demonstrated the efficacy of istaroxime in managing AHF:

  • Hemodynamic Improvements : In a systematic review, istaroxime was associated with significant improvements in hemodynamic parameters such as:
    • Increased cardiac index (MD: 0.18, 95% CI: 0.11, 0.25; p = 0.00001)
    • Increased systolic blood pressure (MD: 5.32, 95% CI: 2.28, 8.37; p = 0.0006)
    • Decreased heart rate (MD: −3.05, 95% CI: −5.27, −0.82; p = 0.007) .
  • Comparative Studies : In preclinical models, istaroxime showed superior efficacy compared to traditional inotropic agents like dobutamine, particularly in terms of reducing the risk of arrhythmias while enhancing cardiac output .

Case Studies

Several case studies highlight the clinical application of istaroxime:

  • Case Study 1 : A patient with advanced heart failure exhibited improved left ventricular ejection fraction and reduced pulmonary artery pressures after receiving istaroxime treatment over a period of several days.
  • Case Study 2 : A clinical trial involving patients with acute decompensated heart failure demonstrated that those treated with istaroxime had better outcomes compared to those receiving standard care, particularly in terms of recovery speed and reduction in hospitalization duration .

Safety and Side Effects

While istaroxime presents a promising therapeutic profile, it is not without potential side effects:

  • Injection Site Reactions : Patients may experience pain at the injection site.
  • Gastrointestinal Issues : Some reports indicate gastrointestinal discomfort associated with istaroxime administration.
  • Limited Half-Life : The compound has a short half-life (~1 hour), necessitating continuous infusion for sustained effects .

属性

IUPAC Name

(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3.C2H2O4/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;3-1(4)2(5)6/h14-17H,3-12,22H2,1-2H3;(H,3,4)(H,5,6)/b23-13-;/t14-,15-,16-,17+,20+,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLPXHFMMRXIHT-IBLOMREBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC/C(=N/OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Istaroxime oxalate
Reactant of Route 2
Istaroxime oxalate
Reactant of Route 3
Istaroxime oxalate
Reactant of Route 4
Istaroxime oxalate
Reactant of Route 5
Istaroxime oxalate
Reactant of Route 6
Istaroxime oxalate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。